N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound known for its unique molecular structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound's structure includes a cyclopropyl group, a pyridazine ring, a benzothiadiazole moiety, and a sulfonamide group, contributing to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps. One common route starts with the formation of the pyridazine ring, followed by the introduction of the cyclopropyl group. Subsequently, the benzothiadiazole moiety is attached through a series of condensation reactions. The final step involves the sulfonation process, introducing the sulfonamide group under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimizing each synthetic step to maximize efficiency and minimize costs. This often involves the use of automated reactors for precise temperature and reaction time control. Purification steps, such as crystallization or chromatography, are employed to ensure the compound's purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents, strong acids or bases.
Major Products Formed
The products formed from these reactions are highly dependent on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: : It is used as a precursor in the synthesis of other complex organic molecules.
Biology: : Research explores its role as an inhibitor of specific enzymes, potentially leading to the development of new pharmaceuticals.
Medicine: : The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: : It has applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways. For instance, its sulfonamide group may bind to active sites of enzymes, blocking substrate access and thus modulating enzymatic activity.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide stands out due to its unique combination of a cyclopropyl group, a pyridazine ring, and a benzothiadiazole moiety
List of Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole
4-sulfonamide analogs of pyridazine derivatives
Benzothiadiazole sulfonamide derivatives
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c21-14-7-6-11(10-4-5-10)17-20(14)9-8-16-25(22,23)13-3-1-2-12-15(13)19-24-18-12/h1-3,6-7,10,16H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUGUBNBZROLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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